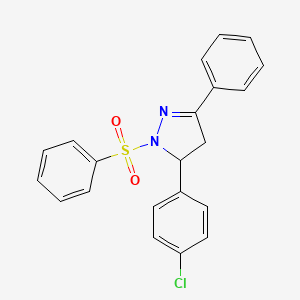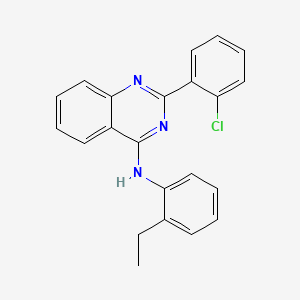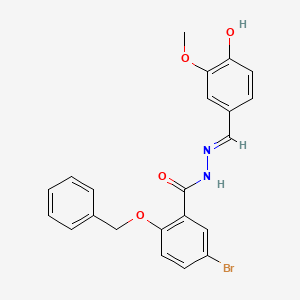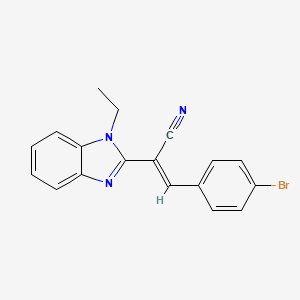
1-(benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyrazole ring. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1-(benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization with benzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorophenyl and phenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be compared with other sulfonyl-containing pyrazoles and chlorophenyl derivatives. Similar compounds include:
1-(Benzenesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
1-(Benzenesulfonyl)-5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Contains a methyl group instead of a chlorine atom, potentially altering its physical and chemical properties.
1-(Benzenesulfonyl)-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: The nitro group introduces different electronic effects, impacting its reactivity and interactions with biological targets.
The unique combination of the benzenesulfonyl, chlorophenyl, and phenyl groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Propiedades
Fórmula molecular |
C21H17ClN2O2S |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17ClN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Clave InChI |
YMSRCUDXNVLVQS-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B11654625.png)
![(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654626.png)
![Methyl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654632.png)

![Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11654637.png)
![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11654670.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)

![2-[1-benzyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654682.png)
